N-(butan-2-yl)-1-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:
- Triazolo[4,3-a]quinazoline backbone: Provides a rigid, planar structure conducive to interactions with biological targets.
- Substituents:
- N-(butan-2-yl): A branched alkyl chain enhancing lipophilicity.
- 4-(2-methylpropyl): A bulky isobutyl group influencing steric interactions.
- 8-carboxamide: A polar functional group modulating solubility.
Spectral characterization (e.g., IR, NMR) would confirm the absence of C=O bands in the triazole ring and the presence of νC=S (~1247–1255 cm⁻¹) and νNH (~3278–3414 cm⁻¹) vibrations, consistent with thione tautomerism .
Properties
IUPAC Name |
N-butan-2-yl-1-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O3S/c1-5-16(4)28-23(34)18-8-11-20-21(12-18)32-25(31(24(20)35)13-15(2)3)29-30-26(32)36-14-22(33)17-6-9-19(27)10-7-17/h6-12,15-16H,5,13-14H2,1-4H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABRKDSVSHVYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)C4=CC=C(C=C4)F)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-1-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, including the formation of the triazoloquinazoline core and the introduction of the various substituents. Common synthetic routes may involve the use of starting materials such as 4-fluorobenzaldehyde, isobutylamine, and sec-butylamine, along with reagents like thionyl chloride and sodium hydride. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and continuous production, making them suitable for the industrial synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-(butan-2-yl)-1-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases, including cancer or infectious diseases.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-1-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Fluorophenyl Derivatives
The compound’s 4-fluorophenyl group distinguishes it from closely related analogs (Table 1).
Table 1: Comparison with Fluorophenyl Analogs
Key Observations :
- Alkyl Chain Differences : The target’s 2-methylpropyl group (vs. propyl in analogs) increases steric bulk, possibly affecting membrane permeability or metabolic stability.
Key Observations :
- Sulfonyl vs. Sulfanyl Groups : Compounds [10–15] feature sulfonyl groups (electron-withdrawing), whereas the target’s sulfanyl group (electron-rich) could alter redox properties or solubility.
- Fluorine Substitution: The target’s mono-fluorophenyl group may reduce steric hindrance compared to 2,4-difluorophenyl analogs, favoring interactions with narrower binding pockets .
Structural vs. Electronic Similarity Considerations
While isoelectronic principles suggest that compounds with similar valence electrons share properties, structural geometry is critical . For example:
- Target vs. F472-0112/0099 : Despite identical molecular formulas (C₂₅H₂₇FN₆O₃S), fluorine positional isomerism significantly alters electronic distribution and steric effects, leading to divergent biological activities .
- Triazoloquinazoline vs. 1,2,4-Triazole Cores : Structural dissimilarity (planar fused ring vs. single heterocycle) overrides electronic similarities, drastically affecting pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
